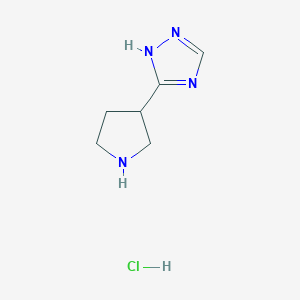

1-(1,2,3-thiadiazol-4-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,4-Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . They are known for their wide range of biological activities, including antimicrobial, antifungal, and antitumor properties .

Synthesis Analysis

1,3,4-Thiadiazoles can be synthesized using a variety of methods. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazoles typically includes a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . The exact structure can vary depending on the specific substituents attached to the ring.Mechanism of Action

Target of Action

This compound belongs to the class of 1,3,4-thiadiazoles, which have been reported to exhibit a wide range of biological activities . .

Mode of Action

It is known that the thiadiazole ring structure can interact with various biological targets through different types of bonding interactions

Biochemical Pathways

Compounds with a thiadiazole ring structure have been reported to interfere with various biochemical pathways, including those involved in bacterial and fungal growth

Result of Action

Thiadiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects

Advantages and Limitations for Lab Experiments

The use of 1-TDZEA in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it can be synthesized in a variety of ways. In addition, it is relatively stable in aqueous solutions, making it suitable for use in a variety of biochemical and physiological experiments. However, it has several limitations, including its potential to cause cytotoxicity and its potential to interfere with the activity of certain enzymes.

Future Directions

1-TDZEA has potential applications in a variety of areas of research. It could be used as a chelating agent in the synthesis of organometallic compounds, as an inhibitor of enzymes, and as a substrate in the study of enzyme kinetics. In addition, it could be used as an antimicrobial agent, as an analgesic, and as an anti-inflammatory agent. Furthermore, it could be used to study the structure and function of proteins and to develop new drugs. Finally, it could be used to study the effects of environmental pollutants on the body.

Synthesis Methods

1-TDZEA can be synthesized through a variety of methods, including the reaction of 4-amino-1,2,3-thiadiazole with ethyl chloroformate in the presence of potassium carbonate. This reaction yields 1-TDZEA as the major product, with minor amounts of 4-amino-1,2,3-thiadiazole and ethyl chloroformate as byproducts. Other methods for synthesizing 1-TDZEA include the reaction of 4-amino-1,2,3-thiadiazole with ethyl bromoacetate in the presence of sodium hydroxide and the reaction of 4-amino-1,2,3-thiadiazole with ethyl iodide in the presence of potassium carbonate.

Scientific Research Applications

1-TDZEA has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in biochemistry. In addition, it has been used as a chelating agent in the synthesis of organometallic compounds. 1-TDZEA has also been used as an inhibitor of enzymes, such as thymidylate synthase and dihydrofolate reductase, and as a substrate in the study of enzyme kinetics.

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine involves the reaction of 1,2,3-thiadiazole-4-carboxylic acid with ethylenediamine followed by reduction of the resulting imine.", "Starting Materials": [ "1,2,3-thiadiazole-4-carboxylic acid", "Ethylenediamine", "Sodium cyanoborohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 1,2,3-thiadiazole-4-carboxylic acid (1.0 g, 7.2 mmol) in methanol (20 mL) and add ethylenediamine (0.6 mL, 10.8 mmol).", "Step 2: Heat the reaction mixture at 80°C for 12 hours.", "Step 3: Cool the reaction mixture to room temperature and filter off the precipitated product.", "Step 4: Dissolve the product in water (20 mL) and add sodium cyanoborohydride (0.5 g, 8.1 mmol).", "Step 5: Stir the reaction mixture at room temperature for 2 hours.", "Step 6: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product as a white solid." ] } | |

| 1521127-08-1 | |

Molecular Formula |

C4H7N3S |

Molecular Weight |

129.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.